molecular formula C21H24BF4N3O B2551162 (S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate CAS No. 950842-73-6

(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B2551162
CAS No.: 950842-73-6
M. Wt: 421.25
InChI Key: ODDJKWKAKIPVMW-FYZYNONXSA-N
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Description

“(S)-5-Benzyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate” is a chiral nitrogen ligand used for enantioselective synthesis . It’s a triazole compound with a molecular weight of 331.11 and a molecular formula of C14H18BF4N3O .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered oxazine ring . The InChI code for this compound is 1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 200-206 °C . The SMILES string for this compound is FB-(F)F.CC1=C(C©=CC©=C1)[N+]2=CN3C(COC©©[C@@H]3CC4=CC=CC=C4)=N2 .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Research on triazoles, including 1,2,3-triazines and 1,2,4-triazoles, highlights their significant role in medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated across different models, demonstrating a wide spectrum of pharmacological activities such as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and antimicrobial properties. Their versatility and potent pharmacological activity make triazoles, including related structures, critical moieties for drug development and research exploration (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Catalytic Applications and Environmental Concerns

Another dimension of research focuses on nitrogen-doped porous polymers for CO2 capture and conversion, emphasizing the importance of nitrogen-containing heterocycles in environmental chemistry. Covalent triazine frameworks (CTFs) are particularly noted for their efficiency in CO2 capture due to their high surface area, permanent porosity, and structural tunability. Such materials, incorporating triazine or related nitrogen-containing heterocycles, offer sustainable solutions for addressing environmental challenges, showcasing the role of these compounds beyond pharmacological applications (A. Mukhtar et al., 2020).

Synthetic Chemistry and Material Science

The synthesis and functionalization of triazole derivatives have been extensively studied, with applications ranging from the development of new drugs to materials science. Novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles, for instance, have garnered attention due to their relevance in drug discovery and the potential for creating materials with novel properties. These advancements underline the synthetic versatility and utility of triazole compounds in creating complex molecular architectures with specific biological or physical properties (C. Kaushik et al., 2019).

Properties

IUPAC Name

(5S)-5-benzyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N3O.BF4/c1-15-9-16(2)21(17(3)10-15)24-14-23-19(12-25-13-20(23)22-24)11-18-7-5-4-6-8-18;2-1(3,4)5/h4-10,14,19H,11-13H2,1-3H3;/q+1;-1/t19-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDJKWKAKIPVMW-FYZYNONXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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